molecular formula C18H18N2O6S B3956736 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate)

1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate)

Cat. No. B3956736
M. Wt: 390.4 g/mol
InChI Key: ZBFBPBSFROGYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate), also known as DNTB, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has been found to have a wide range of potential applications in various fields, including medicine, materials science, and environmental science. In

Mechanism of Action

The mechanism of action of 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) is not fully understood. However, it has been suggested that 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) inhibits the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells. In materials science, 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) forms strong intermolecular interactions that contribute to its excellent thermal stability and mechanical properties. In environmental science, 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) forms complexes with various pollutants, leading to their removal from water.
Biochemical and Physiological Effects:
1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) has been found to have various biochemical and physiological effects. In vitro studies have shown that 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) inhibits the growth of various cancer cells. In animal studies, 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) has been found to have low toxicity and to be well-tolerated. However, more research is needed to fully understand the biochemical and physiological effects of 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate).

Advantages and Limitations for Lab Experiments

1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high melting point, making it stable at high temperatures. However, 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) also has some limitations. It is insoluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate). In medicine, further studies are needed to fully understand the mechanism of action of 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) and to optimize its anti-cancer activity. In materials science, research is needed to explore the potential applications of 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) in various high-performance materials. In environmental science, further studies are needed to optimize the use of 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) as a water treatment agent and to explore its potential for removing other pollutants from water.
In conclusion, 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) or 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) is a chemical compound that has been extensively studied for its potential applications in various scientific fields, including medicine, materials science, and environmental science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential of 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) in various scientific fields.

Scientific Research Applications

1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) has been found to have potential applications in various scientific fields, including medicine, materials science, and environmental science. In medicine, 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) has been studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and melanoma. In materials science, 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) has been studied for its potential as a high-performance polymer. It has been found to have excellent thermal stability and mechanical properties. In environmental science, 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) has been studied for its potential as a water treatment agent. It has been found to be effective in removing various pollutants from water, including heavy metals and organic compounds.

properties

IUPAC Name

[1,1-dioxo-4-(phenylcarbamoyloxy)thiolan-3-yl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c21-17(19-13-7-3-1-4-8-13)25-15-11-27(23,24)12-16(15)26-18(22)20-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFBPBSFROGYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)OC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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